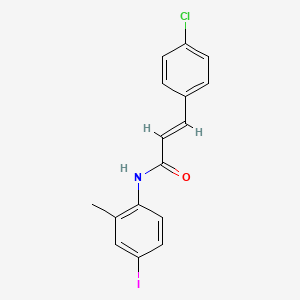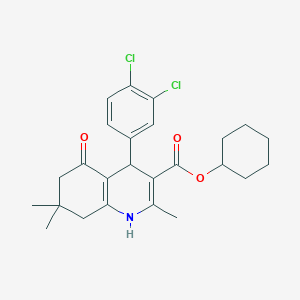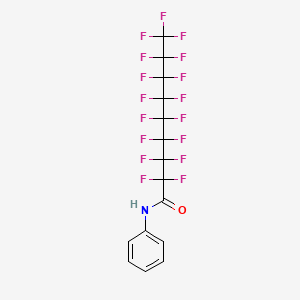
(3E)-3-(4-chlorobenzylidene)-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮是一种合成的有机化合物。它属于吡咯烷类,其特征在于一个五元内酰胺环。
准备方法
合成路线和反应条件
(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的合成通常涉及多步过程。一种常见的方法包括在酸性条件下,将4-氯苯甲醛与4-甲基-3-硝基苄胺缩合形成中间席夫碱。然后,该中间体在酸性条件下与苯乙酸环化,得到所需的吡咯烷酮化合物。反应通常在乙醇或甲醇等溶剂中进行,温度保持在约60-80°C。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮可以发生多种化学反应,包括:
氧化: 使用氢气等还原剂在催化剂存在下,硝基可以被还原为胺。
还原: 该化合物可以用高锰酸钾等氧化剂氧化,形成相应的氧化物。
取代: 氯苄叉基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 氢气,钯碳(Pd/C)催化剂。
还原: 高锰酸钾,硫酸。
取代: 胺,硫醇,二氯甲烷或乙腈等溶剂。
主要产物
氧化: 相应的胺。
还原: 相应的氧化物。
取代: 具有不同官能团的取代衍生物。
科学研究应用
化学
在化学领域,(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮被用作合成更复杂分子的构建单元。其独特的结构允许创建用于药物发现的各种化学库。
生物学
在生物学研究中,该化合物因其作为酶抑制剂的潜力而被研究。它与特定酶相互作用的能力使其成为开发新治疗剂的候选药物。
医学
在医学领域,(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮正在研究其潜在的抗炎和抗癌特性。初步研究表明,它可能抑制某些癌细胞的生长。
工业
在工业领域,该化合物因其稳定性和反应性而被探索用于开发新材料,例如聚合物和涂料。
作用机制
(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物与酶的活性位点结合,抑制其活性,从而影响各种生化途径。在癌细胞中,它可能通过破坏细胞信号通路来诱导细胞凋亡。
相似化合物的比较
类似化合物
- (3E)-3-(4-溴苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
- (3E)-3-(4-氟苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
- (3E)-3-(4-甲氧基苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮
独特性
(3E)-3-(4-氯苄叉基)-1-(4-甲基-3-硝基苯基)-5-苯基-1,3-二氢-2H-吡咯-2-酮的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。氯苄叉基的存在增强了其反应性和形成各种衍生物的潜力,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C24H17ClN2O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-methyl-3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17ClN2O3/c1-16-7-12-21(15-22(16)27(29)30)26-23(18-5-3-2-4-6-18)14-19(24(26)28)13-17-8-10-20(25)11-9-17/h2-15H,1H3/b19-13+ |
InChI 键 |
ZGQHSLSRFVUHQG-CPNJWEJPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)


![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)
